molecular formula C10H19ClO4 B12286738 tert-Butyl(3S,4R)-6-Chloro-3,5-dihydroxyhexanoate

tert-Butyl(3S,4R)-6-Chloro-3,5-dihydroxyhexanoate

Cat. No.: B12286738
M. Wt: 238.71 g/mol
InChI Key: FIKPWJZUGTVXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl(3S,4R)-6-Chloro-3,5-dihydroxyhexanoate is an organic compound that features a tert-butyl ester group, a chlorine atom, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3S,4R)-6-chloro-3,5-dihydroxyhexanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3S,4R)-6-chloro-3,5-dihydroxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chlorine atom can be reduced to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

tert-Butyl(3S,4R)-6-chloro-3,5-dihydroxyhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl(3S,4R)-6-chloro-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(3S,4R)-6-chloro-3,5-dihydroxyhexanoate is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 6-chloro-3,5-dihydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPWJZUGTVXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CCl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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